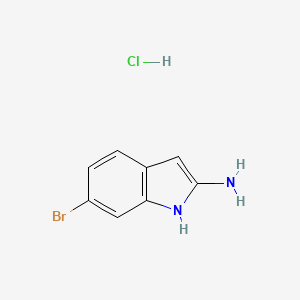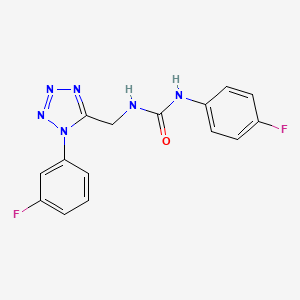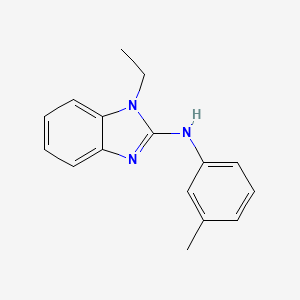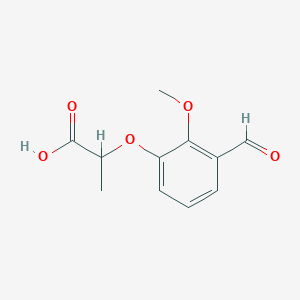![molecular formula C10H10BrFN2O B2557990 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol CAS No. 1384790-15-1](/img/structure/B2557990.png)
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol is a chemical compound characterized by the presence of bromine, fluorine, and cyano groups attached to a phenyl ring, along with an amino and hydroxyl group on a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 3-bromo-4-fluoroaniline, undergoes a reaction with a cyano-containing reagent under controlled conditions to introduce the cyano group. This is followed by the addition of a propanol chain through a reaction with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propanone.
Reduction: Formation of 3-[(3-Bromo-4-fluorophenyl)(amino)amino]propan-1-ol.
Substitution: Formation of 3-[(3-Azido-4-fluorophenyl)(cyano)amino]propan-1-ol.
Scientific Research Applications
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and halogen groups can enhance its binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
- 3-[(3-Chloro-4-fluorophenyl)(cyano)amino]propan-1-ol
- 3-[(3-Bromo-4-chlorophenyl)(cyano)amino]propan-1-ol
- 3-[(3-Bromo-4-fluorophenyl)(amino)amino]propan-1-ol
Uniqueness: 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties. The cyano group adds further versatility, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-9-6-8(2-3-10(9)12)14(7-13)4-1-5-15/h2-3,6,15H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOYGUPAUCXAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCO)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine](/img/structure/B2557909.png)
![2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2557910.png)


![ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)


methanone](/img/structure/B2557921.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)
![N-butyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2557924.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2557929.png)
![2-Amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2557930.png)
